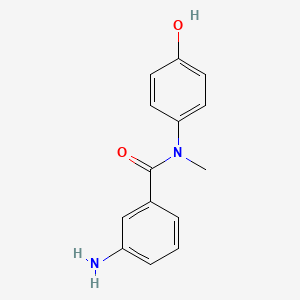

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMSOCYBZTNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline and N-methylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Procedure: The 4-hydroxyaniline is reacted with N-methylbenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, several types of chemical reactions could occur:

-

Hydrolysis : The amide group could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

-

Nucleophilic Substitution : The hydroxyl group on the phenyl ring could participate in nucleophilic substitution reactions, potentially forming ethers or esters.

-

Redox Reactions : The amine group could be oxidized to form various nitrogen-containing compounds.

Table: Potential Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or Basic | Carboxylic Acid + Amine |

| Nucleophilic Substitution | Presence of Nucleophile | Ether or Ester |

| Redox Reactions | Oxidizing Agent | Nitro or Nitroso Compounds |

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing compounds like this compound. For example, the amide group would show characteristic bands in the IR spectrum (around 1660 cm^-1 for Amide I and 1530 cm^-1 for Amide II), while NMR would provide detailed information about the molecular structure.

Example Spectral Data for N-{[(4-Nitrophenyl)amino]methyl}benzamide:

Scientific Research Applications

Chemistry

In the field of chemistry, 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with varied properties.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

- Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. For instance, at a concentration of 30 µM, the compound showed a viability reduction in cancer cells by approximately 20% compared to control groups.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its interaction with molecular targets suggests it could be developed into a drug candidate for treating conditions like cancer and infections.

- Case Study: Therapeutic Potential

In vitro studies have shown that this compound can modulate receptor activity linked to disease pathways, indicating its potential role in drug development.

Industry

In industrial applications, this compound is used in producing polymers and nanocomposites , enhancing their mechanical and thermal properties. Its incorporation into materials can lead to improved performance characteristics relevant in various engineering applications.

| Activity | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| Anticancer | A375 (Melanoma) | 10 | 9.69 |

| Anticancer | A375 (Melanoma) | 30 | 20 |

| Antimicrobial | E.coli | 15 | 25 |

| Antimicrobial | Staphylococcus aureus | 15 | 30 |

Mechanism of Action

The mechanism of action of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key analogs and their substituent-driven differences:

Key Observations :

- Electron-withdrawing groups (e.g., –Cl in U-47700) enhance lipophilicity and CNS penetration, enabling opioid activity.

N,N-Diethyl-3-Methylbenzamide (DEET)

- Structure : 3-Methylbenzamide with diethylamine.

- Properties : Rapid skin absorption, extensive metabolism. Used as an insect repellent but associated with neurotoxicity at high doses .

- Contrast with Target Compound: The hydroxyl and amino groups in 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may reduce skin permeability compared to DEET’s lipophilic –N(CH₂CH₃)₂ group.

3-Amino-N-Arylpropanamides

- Example: 3-Amino-N-(3-fluorophenyl)propanamide vs. 3-Amino-N-(4-methylphenyl)propanamide.

- Activity : Fluorine (electron-withdrawing) enhances enzyme-mediated VOC production compared to methyl (electron-donating) (p < 0.05) .

- Implications : Substituent electronic effects significantly modulate biological interactions.

Biological Activity

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, also known as a derivative of paracetamol (acetaminophen), has garnered attention for its potential biological activities, particularly its analgesic and antipyretic properties. This compound is structurally related to other benzamide derivatives that have been studied for various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its CAS number is 1322604-62-5. The compound features an amine group, a hydroxyl group, and a methyl group attached to a benzamide structure, which may influence its biological activity.

Analgesic and Antipyretic Effects

Research indicates that this compound exhibits significant analgesic effects comparable to those of paracetamol. A study demonstrated that this compound maintains its analgesic profile while exhibiting reduced hepatotoxicity compared to traditional acetaminophen formulations. In animal models, it was shown to effectively reduce pain without the detrimental liver effects typically associated with high doses of paracetamol .

The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. By inhibiting COX activity, this compound can decrease the production of these inflammatory mediators, thus providing analgesic and antipyretic effects .

Hepatotoxicity Assessment

In a comparative study assessing hepatotoxicity, this compound was administered to CD1 male mice at doses equivalent to toxic levels of acetaminophen. Results indicated significantly lower levels of liver enzymes (ALT, AST) in the treatment group receiving the new compound versus those treated with acetaminophen. Specifically, only 10% mortality was observed in the treatment group compared to 30% in the acetaminophen group over a 48-hour period .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications on the benzamide structure could enhance its pharmacological profile. For instance, variations in substituents on the aromatic ring were found to affect both potency and safety profiles. Compounds with increased lipophilicity showed improved absorption and bioavailability without increasing toxicity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Analgesic Activity | Hepatotoxicity | Notes |

|---|---|---|---|

| Paracetamol (Acetaminophen) | Yes | High | Commonly used analgesic; hepatotoxic at high doses |

| This compound | Yes | Low | Reduced hepatotoxicity; promising alternative |

| N-benzoyl-2-hydroxybenzamides | Variable | Moderate | Active against protozoan parasites; different target |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via amide coupling between 3-aminobenzoic acid derivatives and N-methyl-4-hydroxyphenylamine. Protecting groups (e.g., TBS for hydroxyl groups) are critical to prevent side reactions . Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. For example, -NMR should show characteristic peaks: δ 6.52–7.16 ppm (aromatic protons) and δ 3.13 ppm (N-methyl group) .

Q. How do functional groups in this compound influence its solubility and reactivity?

- Analysis : The 4-hydroxyphenyl group increases hydrophilicity (logP ~1.8), while the N-methylbenzamide backbone enhances metabolic stability. Reactivity is dominated by the aromatic amine (–NH), which participates in electrophilic substitution (e.g., diazotization) and condensation reactions. Solubility in polar solvents (e.g., DMSO) is critical for in vitro assays .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Approach : - and -NMR confirm structural integrity (e.g., δ 169.85 ppm for carbonyl in -NMR) . IR spectroscopy identifies functional groups (e.g., N–H stretch at 3320 cm, C=O at 1681 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]: 271.12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Experimental Design :

- Modifications : Introduce electron-withdrawing groups (e.g., –CF) at the 3-amino position to enhance target binding .

- Assays : Test analogs against bacterial targets (e.g., acps-pptase enzymes) using fluorescence polarization assays .

- Data Interpretation : Compare IC values to identify substituents improving potency (e.g., –CF analogs show 10-fold lower IC than –CH) .

Q. What contradictions exist in reported biochemical pathways for related benzamide derivatives?

- Case Study : Some studies suggest 3-aminobenzamides inhibit bacterial proliferation via acps-pptase enzymes , while others propose off-target effects on membrane integrity .

- Resolution : Use knockout bacterial strains (e.g., Δacps-pptase mutants) to isolate mechanisms. Fluorescent probes (e.g., BODIPY-labeled analogs) can track cellular localization .

Q. How can computational methods predict the binding mode of this compound to bacterial targets?

- Protocol :

- Docking : Use AutoDock Vina with acps-pptase crystal structures (PDB: 4QTI). Prioritize poses with hydrogen bonds to Ser-124 and hydrophobic interactions with Leu-89 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of binding poses. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA ≤ –8 kcal/mol) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Solutions :

- Detection : UPLC-MS/MS (ESI+) identifies low-abundance byproducts (e.g., deaminated derivatives).

- Mitigation : Optimize reaction conditions (e.g., 0°C for amine coupling) to suppress oxidation of the 3-amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.